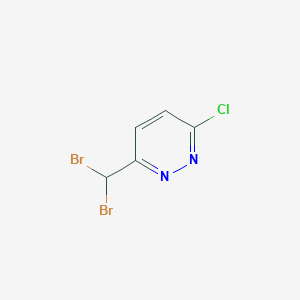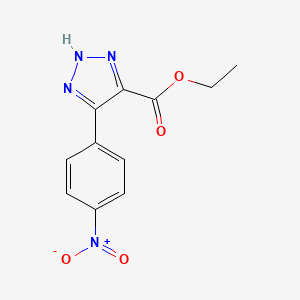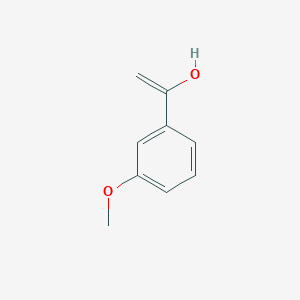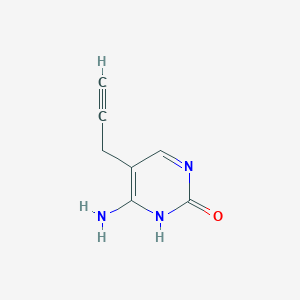
(4-Hydroxyphenyl)(oxo)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)(oxo)acetyl chloride is an organic compound with the molecular formula C8H5ClO3 It is a derivative of phenol and is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring and an oxoacetyl chloride group (-COCl) attached to the same ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)(oxo)acetyl chloride typically involves the reaction of 4-hydroxyacetophenone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:
4-Hydroxyacetophenone+Thionyl Chloride→(4-Hydroxyphenyl)(oxo)acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: (4-Hydroxyphenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group (-Cl) can be replaced by nucleophiles such as amines, alcohols, and thiols.
Esterification: The hydroxyl group (-OH) can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Esterification: Carboxylic acids or acid chlorides are used as reagents, and the reactions are often catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include amides, esters, and thioesters.
Esterification: Products include esters of this compound.
Oxidation and Reduction: Products include quinones and hydroquinones.
科学研究应用
(4-Hydroxyphenyl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of anti-inflammatory and anticancer compounds.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (4-Hydroxyphenyl)(oxo)acetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon of the oxoacetyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, affecting the compound’s solubility and reactivity.
相似化合物的比较
(4-Hydroxyphenyl)(oxo)acetyl chloride can be compared with other similar compounds, such as:
4-Hydroxybenzoyl Chloride: Similar structure but lacks the oxo group, leading to different reactivity and applications.
4-Hydroxyphenylacetic Acid: Similar structure but contains a carboxylic acid group instead of the oxoacetyl chloride group, resulting in different chemical properties and uses.
4-Hydroxyacetophenone: The precursor to this compound, with different reactivity due to the presence of a ketone group instead of the oxoacetyl chloride group.
Uniqueness: The presence of both a hydroxyl group and an oxoacetyl chloride group in this compound makes it a versatile compound with unique reactivity and applications in various fields of research and industry.
属性
CAS 编号 |
75244-66-5 |
|---|---|
分子式 |
C8H5ClO3 |
分子量 |
184.57 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H5ClO3/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4,10H |
InChI 键 |
IYZWAJUIHXKGNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


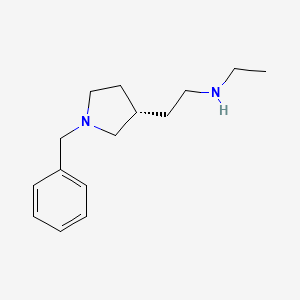
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
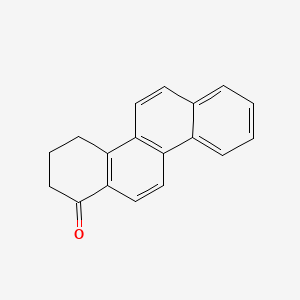
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
